2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide
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Overview
Description
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-hexyl-5-(3-methylphenyl)-1H-indole with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are usually alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to its observed biological activities .
Comparison with Similar Compounds
2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1H-Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
910546-71-3 |
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Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[1-hexyl-5-(3-methylphenyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C23H28N2O/c1-3-4-5-6-12-25-16-20(15-23(24)26)21-14-19(10-11-22(21)25)18-9-7-8-17(2)13-18/h7-11,13-14,16H,3-6,12,15H2,1-2H3,(H2,24,26) |
InChI Key |
AJVOWPFLQSRKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N |
Origin of Product |
United States |
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